
Benzene-1,2,3,5-d4
Overview
Description
Benzene-1,2,3,5-d4 (CAS 14941-52-7) is a deuterated aromatic compound where four hydrogen atoms at positions 1, 2, 3, and 5 of the benzene ring are replaced by deuterium (D). Its molecular formula is C₆H₂D₄, with a molecular weight of 82.14 g/mol, and it is commercially available at 99 atom % D purity . This isotopically labeled benzene is classified as a flammable liquid and is typically sold in 0.5 g ($295) and 1 g ($495) quantities . Deuterated benzenes like this compound are critical in nuclear magnetic resonance (NMR) spectroscopy, reaction mechanism studies, and isotopic tracing due to their distinct spectral properties and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,3,5-d4 can be synthesized through several methods:
From Alkynes: Ethyne is passed through a red-hot iron tube at 873 K, undergoing cyclic polymerization to form benzene.
From Aromatic Acids: Sodium benzoate is heated with soda lime, resulting in decarboxylation to produce benzene.
From Phenol: Phenol vapors are passed over heated zinc dust, reducing them to benzene.
From Sulphonic Acids: Benzene sulphonic acid is hydrolyzed with superheated steam to form benzene.
Industrial Production Methods
Commercially, benzene is primarily obtained from coal tar, a byproduct of coal processing. This method involves the distillation of coal tar to isolate benzene and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,3,5-d4 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This includes nitration, sulphonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation: Benzene can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction: Benzene can be reduced to cyclohexane under high pressure and temperature in the presence of a catalyst.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at 323-333 K.
Sulphonation: Fuming sulfuric acid at room temperature.
Halogenation: Halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like FeCl_3.
Friedel-Crafts Alkylation/Acylation: Alkyl or acyl halides in the presence of AlCl_3.
Major Products
Nitration: Nitrobenzene.
Sulphonation: Benzene sulfonic acid.
Halogenation: Chlorobenzene, bromobenzene.
Friedel-Crafts Alkylation/Acylation: Alkylbenzenes, acylbenzenes.
Scientific Research Applications
Benzene-1,2,3,5-d4 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene-1,2,3,5-d4 primarily involves electrophilic aromatic substitution reactions. The compound’s aromatic ring is attacked by an electrophile, forming a sigma complex (arenium ion), which then loses a proton to restore aromaticity . This mechanism is facilitated by the delocalized π-electrons in the benzene ring, making it susceptible to electrophilic attack .
Comparison with Similar Compounds
Comparison with Similar Deuterated Benzenes
Structural and Physicochemical Properties
The following table summarizes key structural and commercial attributes of Benzene-1,2,3,5-d4 and its analogs:
Compound Name | CAS Number | Molecular Formula | Deuterium Positions | Molecular Weight (g/mol) | Purity (atom % D) | Packaging & Price (USD) |
---|---|---|---|---|---|---|
This compound | 14941-52-7 | C₆H₂D₄ | 1,2,3,5 | 82.14 | 99% | 0.5 g ($295), 1 g ($495) |
Benzene-1,3,5-d3 | 1684-47-5 | C₆H₃D₃ | 1,3,5 | 81.13 | 99% | 1 g ($170) |
Benzene-1,2,4,5-d4 | 14919-17-6 | C₆H₂D₄ | 1,2,4,5 | 82.14 | 97% | 0.5 g ($365), 1 g ($620) |
Benzene-d6 (fully deuterated) | 1076-43-3 | C₆D₆ | All positions | 84.15 | 99.5% | Varies |
Key Observations :
- Deuterium Arrangement : this compound and Benzene-1,2,4,5-d4 are positional isomers with deuterium at adjacent (1,2,3) vs. alternating (1,2,4) positions. This difference influences their symmetry and NMR splitting patterns .
- Purity and Cost : this compound has higher purity (99% D) compared to Benzene-1,2,4,5-d4 (97% D), which may explain its higher price per gram. Benzene-d6, with full deuteration, is often preferred for solvent roles in NMR due to minimal proton interference .
- Molecular Weight: The molecular weight increases with deuterium content, impacting density and boiling point.
Research Findings and Industrial Relevance
- Kinetic Isotope Effects (KIE) : Partially deuterated benzenes like this compound are used to measure KIE in aromatic substitution reactions, where deuterium slows reaction rates at specific positions .
- Stability : Deuterated compounds exhibit enhanced stability in oxidative environments compared to their protonated counterparts, making them useful in photochemical studies .
- Toxicity: While deuterium itself is non-toxic, handling precautions for deuterated benzenes align with those for benzene (e.g., flammability, volatility) .
Biological Activity
Benzene-1,2,3,5-d4 is a deuterated derivative of benzene that has been the subject of various studies due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its metabolism, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C6D4) is a fully deuterated form of benzene where four hydrogen atoms are replaced with deuterium atoms. This modification affects its physical and chemical properties, including its stability and reactivity.
1. Metabolism and Toxicity
Benzene is known for its toxicological profile, particularly its association with hematotoxicity and carcinogenicity. The metabolism of benzene involves oxidation processes primarily in the liver, leading to the formation of various metabolites such as phenol and catechol. This compound may exhibit altered metabolic pathways due to the presence of deuterium, which could influence its toxicity profile.
- Absorption : Benzene is readily absorbed through inhalation and dermal exposure. Studies indicate absorption rates between 50% and 80% following inhalation .
- Distribution : Once absorbed, benzene is distributed throughout the body and can cross biological barriers such as the placenta . Its distribution is influenced by tissue perfusion rates.
- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes converting benzene to phenolic compounds. The presence of deuterium may affect the rate of these enzymatic reactions .
2. Case Studies
Several studies have investigated the biological effects of benzene derivatives:
3. Therapeutic Potential
The potential therapeutic applications of benzene derivatives are being explored in various contexts:
- Cancer Therapy : Some studies have focused on the use of benzene derivatives as inhibitors in cancer therapy. For instance, compounds derived from benzene have shown promise as inhibitors of oxidative phosphorylation in cancer cells . This suggests that modifications like those seen in this compound could lead to novel therapeutic agents.
Data Table: Biological Activities of Benzene Derivatives
Compound | Activity Type | Observations |
---|---|---|
Benzene | Carcinogenic | Linked to AML and other hematological disorders |
Polyprenylated Benzophenones | Antioxidant | Significant activity against free radicals |
Benzene-1,4-disulfonamide | OXPHOS Inhibition | Potent cytotoxic effects in pancreatic cancer cells |
This compound | Potentially altered toxicity | Requires further investigation |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for producing Benzene-1,2,3,5-d4, and how do isotopic purity levels affect experimental reproducibility?
this compound is synthesized via deuterium exchange reactions using catalysts like platinum or palladium in deuterated solvents (e.g., D₂O or CD₃OD). Isotopic purity (typically >97 atom% D) is critical for minimizing background noise in NMR or mass spectrometry . Contaminants from incomplete deuteration can skew kinetic isotope effect (KIE) measurements in reaction mechanism studies. Researchers should validate purity using quantitative ¹H/²H NMR and high-resolution mass spectrometry (HRMS), referencing calibration standards such as Benzene-d₆ (CAS 1076-43-3) .
Q. How is this compound utilized as an internal standard in environmental analysis?
this compound serves as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying aromatic pollutants (e.g., chlorobenzenes or polycyclic aromatic hydrocarbons). Its non-reactive deuterium atoms improve signal differentiation from non-deuterated analytes. For example, in EPA Method 8270, it corrects matrix effects during the analysis of volatile organic compounds (VOCs) in soil or water . Methodological protocols require matching the deuterated standard’s retention time and ionization efficiency to target analytes.
Q. What spectroscopic techniques are most effective for characterizing the isotopic distribution of this compound?
- ²H NMR : Resolves deuterium positions and quantifies regioselective deuteration (e.g., distinguishing 1,2,3,5-d4 from 1,2,4,5-d4 isomers) .
- HRMS : Confirms molecular ion clusters (e.g., [M]⁺ at m/z 84.15 for C₆D₄H₂) and detects isotopic impurities .
- IR Spectroscopy : Identifies C-D stretching vibrations (~2100–2200 cm⁻¹) to validate deuteration efficiency .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in kinetic isotope effect (KIE) data for reactions involving this compound?
Discrepancies in KIE values often arise from competing reaction pathways (e.g., electrophilic substitution vs. radical mechanisms). Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict deuterium’s steric and electronic effects. For instance, KIE discrepancies in Friedel-Crafts alkylation may reflect differences in hyperconjugative stabilization between protiated and deuterated intermediates . Experimental validation requires cross-referencing with isotopologue-specific kinetics (e.g., time-resolved Raman spectroscopy).
Q. What challenges arise when using this compound in studying aromatic ring distortions under high-pressure crystallography?
Deuterated benzene derivatives exhibit subtle lattice parameter differences compared to protiated analogs due to altered vibrational modes. Single-crystal X-ray diffraction (SCXRD) at pressures >5 GPa reveals anisotropic compression, but deuteration may reduce scattering contrast. Neutron diffraction is preferred for precise H/D position mapping, though limited by isotope availability. Researchers must account for deuteration-induced phase behavior shifts in polymorph screening .
Q. How does isotopic labeling with this compound enhance mechanistic studies of catalytic C-H activation?
Deuterium labeling tracks hydrogen/deuterium scrambling in transition-metal-catalyzed reactions (e.g., Pd-mediated C-H functionalization). For example, deuterium kinetic isotope effects (DKIE) >2.0 indicate rate-determining C-H cleavage. Site-specific deuteration in this compound allows mapping migratory insertion pathways via ²H{¹H} NOESY NMR . Challenges include minimizing isotopic dilution in protic solvents and ensuring catalyst compatibility with deuterated substrates.
Q. Methodological Best Practices
Q. How to optimize reaction conditions for synthesizing this compound with >99% isotopic purity?
- Use deuterium gas (D₂) over deuterated solvents to avoid exchange with labile protons.
- Employ heterogeneous catalysts (e.g., Pd/C or PtO₂) under inert atmospheres to prevent re-hydrogenation .
- Purify via fractional distillation or preparative GC, referencing retention indices of known deuterated benzenes .
Q. What analytical workflows validate the absence of protiated contaminants in this compound?
- GC-MS with Selected Ion Monitoring (SIM) : Track m/z 84 (C₆D₄H₂) and 82 (C₆D₃H₃) to quantify D/H ratios .
- ²H NMR Linewidth Analysis : Broadened peaks indicate inhomogeneous deuteration or residual protons .
- Isotope Ratio Mass Spectrometry (IRMS) : Achieves ±0.1‰ precision in D/H measurement for batch consistency .
Properties
IUPAC Name |
1,2,3,5-tetradeuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-VTBMLFEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584343 | |
Record name | (1,2,3,5-~2~H_4_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14941-52-7 | |
Record name | (1,2,3,5-~2~H_4_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14941-52-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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